2-Amino-5-(4-formylphenyl)nicotinic acid CAS number 1261953-83-6
2-Amino-5-(4-formylphenyl)nicotinic acid CAS number 1261953-83-6
An In-Depth Technical Guide to 2-Amino-5-(4-formylphenyl)nicotinic acid (CAS: 1261953-83-6)
Introduction: A Trifunctional Scaffold for Advanced Synthesis
2-Amino-5-(4-formylphenyl)nicotinic acid is a sophisticated synthetic organic compound that serves as a highly versatile building block in medicinal chemistry and materials science.[1] Identified by its CAS number 1261953-83-6, this molecule's value lies in the unique arrangement of three distinct and reactive functional groups—an aromatic amine, a carboxylic acid, and a formyl (aldehyde) group—on a stable biphenyl-type scaffold.[1] This trifecta of functionalities makes it an ideal precursor for constructing complex molecular architectures, enabling a wide array of subsequent chemical transformations. The core structure, nicotinic acid (a form of vitamin B3), is a well-established pharmacophore present in numerous biologically active compounds, lending inherent potential to derivatives synthesized from this intermediate.[1][2] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering field-proven insights for professionals in drug development and advanced materials research.
Physicochemical and Structural Properties
The compound is a high-purity (typically ≥95%) synthetic intermediate, available from various suppliers for research and development purposes.[3][4] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1261953-83-6 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][3] |
| Molecular Weight | 242.23 g/mol | [1][3] |
| IUPAC Name | 2-amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | ≥95% | [1][3] |
| Storage | Recommended refrigerated, in a dry, cool, well-ventilated place | [4][7] |
Synthesis via Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10] The synthesis of 2-Amino-5-(4-formylphenyl)nicotinic acid logically proceeds by coupling a 2-amino-5-halonicotinic acid derivative with 4-formylphenylboronic acid.
Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-amino-5-halonicotinic acid, forming a palladium(II) species.[11]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (the 4-formylphenyl group) is transferred to the palladium(II) complex, displacing the halide.[11]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[11]
Experimental Protocol: Synthesis Workflow
This protocol is a representative solution-phase method adapted from standard procedures for Suzuki-Miyaura couplings of nicotinic acid derivatives.[8]
Materials:
-
2-Amino-5-bromonicotinic acid (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromonicotinic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.
-
Reaction: Attach a condenser to the flask and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and carefully acidify to a pH of ~4-5 using 1M HCl. This will precipitate the carboxylic acid product.
-
Filter the resulting solid through a Büchner funnel.
-
-
Purification:
-
Wash the crude solid sequentially with water and a small amount of cold diethyl ether to remove impurities.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Drying: Dry the purified product under vacuum to yield 2-Amino-5-(4-formylphenyl)nicotinic acid as a solid.
Applications and Chemical Reactivity
The true utility of 2-Amino-5-(4-formylphenyl)nicotinic acid lies in its capacity to serve as a versatile platform for further molecular elaboration. Each functional group offers a distinct handle for subsequent chemical modifications.
-
Formyl Group (-CHO): Highly susceptible to nucleophilic attack, making it ideal for forming C-N and C-C bonds.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction to form new secondary or tertiary amines.
-
Schiff Base Condensation: Reaction with primary amines to form imines, which are valuable ligands in coordination chemistry.[1]
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
-
Carboxylic Acid Group (-COOH): A classic functional group for forming amide bonds, a cornerstone of medicinal chemistry.
-
Amide Coupling: Activation (e.g., with HBTU, EDC) followed by reaction with amines to synthesize amides, including peptides or peptide-mimetics.[12]
-
Esterification: Conversion to esters, which can act as prodrugs or modify solubility.
-
-
Amino Group (-NH₂): A nucleophilic site that can also be readily functionalized.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Diazotization: Conversion to a diazonium salt, enabling Sandmeyer-type reactions for installing a variety of other functional groups.
-
Relevance in Drug Discovery
The nicotinic acid core is a privileged scaffold in pharmacology. It is a known ligand for the G-protein-coupled receptor GPR109A, which mediates its antilipolytic effects.[2][13] By using 2-Amino-5-(4-formylphenyl)nicotinic acid as a starting point, researchers can rapidly generate libraries of novel compounds for screening. The ability to append different moieties to the three functional groups allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound may be provided by the supplier, general precautions for related aromatic acids and aldehydes should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] May form combustible dust concentrations in air.[14]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from direct sunlight.[7] Refrigerated storage is often recommended.[4]
Conclusion
2-Amino-5-(4-formylphenyl)nicotinic acid (CAS 1261953-83-6) is more than just a chemical intermediate; it is a strategic platform for innovation. Its trifunctional nature provides chemists with orthogonal handles for creating diverse and complex molecular architectures. The reliable and robust Suzuki-Miyaura coupling provides an accessible route to its synthesis, placing this powerful building block within reach for researchers. Its inherent nicotinic acid core suggests a strong potential for applications in drug discovery, while its versatile reactivity makes it a valuable tool for the development of novel functional materials. Adherence to established synthetic protocols and safety measures will ensure its effective and safe utilization in advancing scientific research.
References
- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.
- Guidechem. (n.d.). What is the synthesis and application of 2-Aminonicotinic acid?.
- PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Pol J Pharmacol Pharm, 27(6), 637-40.
- BenchChem. (n.d.). 2-Amino-5-(4-formylphenyl)nicotinic acid | CAS 1261953-83-6.
- ChemicalBook. (n.d.). 2-Aminonicotinic acid synthesis.
- Safety Data Sheet. (2021, May 27). Nicotinic Acid.
- ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Aromsyn Co.,Ltd. (n.d.). 1261953-83-6 | 2-Amino-5-(4-formylphenyl)nicotinic acid.
- Pfizer Inc. (2015, October 23). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Amino-5-(4-formylphenyl)nicotinic acid | 1261953-83-6.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Heterocycles. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. 92(2), 252.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Cayman Chemical. (2025, October 15). Safety Data Sheet: Nicotinic Acid.
- Smolecule. (n.d.). Buy 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | 1261945-64-5.
- PubMed. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Mol Pharmacol, 68(5), 1271-80.
- Cayman Chemical. (n.d.). Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6).
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Wikipedia. (n.d.). Nicotinic acid.
- Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1261953-83-6 | 2-Amino-5-(4-formylphenyl)nicotinic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 2-Amino-5-(4-formylphenyl)nicotinic acid | 1261953-83-6 [sigmaaldrich.com]
- 5. Buy 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | 1261945-64-5 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. caymanchem.com [caymanchem.com]
- 14. sds.staples.com [sds.staples.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
